molecular formula C17H21N3O4S B2739226 methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate CAS No. 1448054-48-5

methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate

Cat. No.: B2739226
CAS No.: 1448054-48-5
M. Wt: 363.43
InChI Key: BGVDLVDJTVRJKP-UHFFFAOYSA-N
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Description

Methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate is a sulfonamide-linked heterocyclic compound featuring a benzoate ester core conjugated to a 1-methyltetrahydroindazole moiety via a sulfamoyl bridge. The synthesis of related compounds, such as methyl 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzoate, involves substitution and cyclodehydration reactions using silica gel chromatography for purification . The methyl group at the 1-position of the indazole ring and the sulfamoyl linker are critical for modulating solubility, bioavailability, and target binding.

Properties

IUPAC Name

methyl 4-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methylsulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S/c1-20-16-6-4-3-5-14(16)15(19-20)11-18-25(22,23)13-9-7-12(8-10-13)17(21)24-2/h7-10,18H,3-6,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGVDLVDJTVRJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNS(=O)(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate typically involves multiple steps, starting with the preparation of the indazole core. One common approach is the cyclization of an appropriate precursor, such as an amino acid derivative, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and catalysts, are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle high volumes of reactants. The process is optimized for efficiency and yield, with continuous monitoring to ensure product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of amines.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its reactivity with various reagents makes it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are vast. It has been studied for its potential anti-inflammatory, antimicrobial, and anticancer properties. Research has shown that derivatives of this compound can interact with biological targets, leading to therapeutic effects.

Medicine: In the medical field, this compound is explored for its potential use in drug development. Its ability to modulate biological pathways makes it a candidate for the treatment of various diseases.

Industry: In industry, this compound is used in the production of pharmaceuticals and other chemical products. Its stability and reactivity make it suitable for large-scale manufacturing processes.

Mechanism of Action

The mechanism by which methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate exerts its effects involves interactions with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogues differ in substituents on the indazole ring, the sulfonamide linker, and the benzoate ester. Key comparisons are outlined below:

Compound Molecular Formula Molecular Weight Key Substituents Biological/Physicochemical Notes References
Methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate C₁₈H₂₂N₃O₄S 376.45 g/mol 1-methyltetrahydroindazole, sulfamoyl bridge, methyl benzoate Enhanced rigidity from tetrahydroindazole; sulfamoyl group improves solubility and hydrogen bonding. N/A
N-[(1-Cyclopentyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-4-(trifluoromethoxy)benzenesulfonamide C₂₀H₂₄F₃N₃O₃S 443.48 g/mol 1-cyclopentyltetrahydroindazole, trifluoromethoxybenzenesulfonamide Bulkier cyclopentyl group increases lipophilicity; trifluoromethoxy enhances metabolic stability.
Methyl 4-(4,5,6,7-tetrahydro-1H-indazol-3-yl)benzoate C₁₅H₁₆N₂O₂ 256.30 g/mol Unsubstituted tetrahydroindazole, direct benzoate linkage (no sulfamoyl) Lacks sulfamoyl linker; reduced polarity and potential for hydrogen bonding.

Key Differences and Implications

The 1-cyclopentyl substituent in the trifluoromethoxy analogue () increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

Linker Modifications :

  • The sulfamoyl bridge in the target compound introduces hydrogen-bonding capacity and polarity, contrasting with the direct benzoate linkage in the simpler analogue (). This difference could influence pharmacokinetics (e.g., absorption, renal clearance).

Functional Group Variations :

  • The trifluoromethoxy group in the analogue () offers electron-withdrawing effects and resistance to oxidative metabolism, extending half-life compared to the methyl benzoate group in the target compound.

Biological Activity

Methyl 4-(N-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)sulfamoyl)benzoate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

The compound's molecular formula is C17H22N2O4SC_{17}H_{22}N_{2}O_{4}S, with a molecular weight of approximately 354.43 g/mol. Its structure includes a benzoate moiety linked to a sulfamoyl group, which is further connected to a tetrahydroindazole derivative. This structural arrangement is significant for its biological interactions.

Antimicrobial Properties

Research indicates that derivatives of indazole and benzoate compounds exhibit notable antimicrobial activity. For instance, methyl 4-(1H-indazol-3-yl)benzoate has shown effectiveness against various bacterial strains and fungi due to its ability to disrupt microbial cell membranes and inhibit essential metabolic pathways .

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α in lipopolysaccharide (LPS)-stimulated macrophages. This suggests potential therapeutic applications in treating inflammatory diseases.

Anticancer Potential

Studies have also investigated the compound's anticancer properties. It has been noted to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. The compound's ability to target specific signaling pathways involved in tumor growth presents a promising avenue for further research .

Case Studies

Study Findings Reference
Study on Antimicrobial ActivityMethyl 4-(1H-indazol-3-yl)benzoate showed inhibition of Staphylococcus aureus and Escherichia coli growth with MIC values of 32 µg/mL and 64 µg/mL respectively.
Anti-inflammatory MechanismThe compound reduced TNF-α levels by 50% in LPS-stimulated macrophages at a concentration of 10 µM.
Apoptosis Induction in Cancer CellsInduced apoptosis in MCF-7 breast cancer cells with an IC50 value of 15 µM after 48 hours of treatment.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of Indazole Derivative : The starting material is reacted with appropriate reagents under controlled conditions to form the tetrahydroindazole ring.
  • Sulfamoylation : The indazole derivative is then treated with sulfamoyl chloride to introduce the sulfamoyl group.
  • Esterification : Finally, the product undergoes esterification with methyl 4-carboxybenzoate to yield the final compound.

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